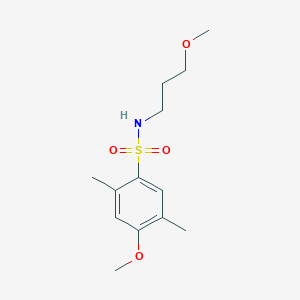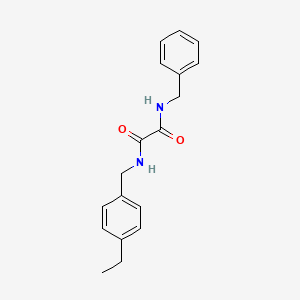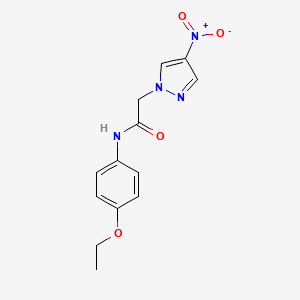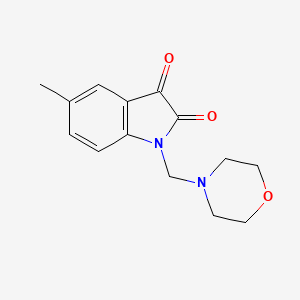
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as ACPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPD is a derivative of adamantane, a cyclic hydrocarbon, and is synthesized through a multi-step process.
Mechanism of Action
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide acts as an agonist for mGluRs, specifically the group I mGluRs (mGluR1 and mGluR5). Upon binding to these receptors, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide activates a signaling cascade that leads to the modulation of various intracellular pathways, including the activation of protein kinase C (PKC) and the inhibition of adenylyl cyclase. These effects ultimately lead to the enhancement of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the enhancement of LTP, the modulation of synaptic transmission, and the regulation of neuronal excitability. N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide in lab experiments is its high potency and selectivity for mGluRs. N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to be a highly specific agonist for group I mGluRs, which allows for precise modulation of these receptors. However, one limitation of using N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide, including the development of novel drugs targeting mGluRs, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its effects on other intracellular signaling pathways. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide and its potential as a treatment for neurodegenerative diseases.
Synthesis Methods
The synthesis of N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves several steps, starting with the reaction between 2-adamantanone and 4-chloro-3,5-dimethylphenol in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to form the intermediate, which is subsequently treated with ammonia to produce N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide. The overall yield of this process is around 30%.
Scientific Research Applications
N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is used as an agonist for metabotropic glutamate receptors (mGluRs), which play a crucial role in regulating synaptic transmission and plasticity. N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been shown to enhance long-term potentiation (LTP) in the hippocampus, a key brain region involved in learning and memory. In pharmacology, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is used as a tool compound to study the function of mGluRs and their potential as therapeutic targets for various neurological disorders. In medicinal chemistry, N-2-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been used as a lead compound to develop novel drugs targeting mGluRs.
properties
IUPAC Name |
N-(2-adamantyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-11-3-17(4-12(2)19(11)21)24-10-18(23)22-20-15-6-13-5-14(8-15)9-16(20)7-13/h3-4,13-16,20H,5-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLNAWMDKOUQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)

![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)


![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)

![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)